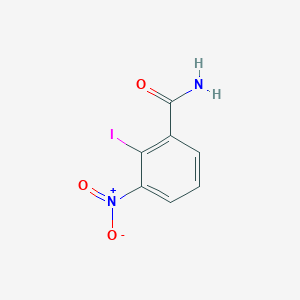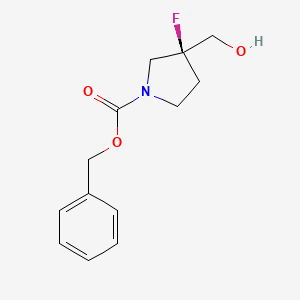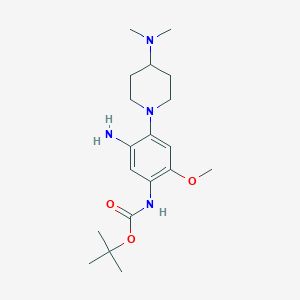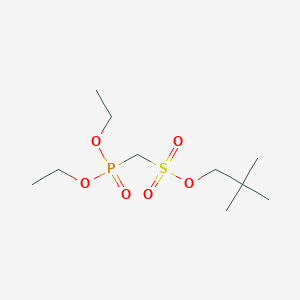![molecular formula C21H14 B3049061 9h-Indeno[2,1-c]phenanthrene CAS No. 192-87-0](/img/structure/B3049061.png)
9h-Indeno[2,1-c]phenanthrene
概要
説明
9H-Indeno[2,1-c]phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C21H14 and a molecular weight of approximately 266.34 Da . It is commonly found in fossil fuels, cigarette smoke, and other combustion products. The compound consists of three fused aromatic rings: two benzene rings and a naphthalene ring, resulting in a unique and compact arrangement.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Indeno[2,1-c]phenanthrene involves various methods, including electrophilic and nucleophilic substitutions, as well as aromatic substitution reactions. Functionalization at specific positions within the fused ring system can lead to derivatives with altered properties. Researchers have explored its reactions with electrophiles, radicals, and Lewis acids to modify its structure and properties.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, it is typically synthesized in research laboratories using the aforementioned synthetic routes. The compound’s presence in fossil fuels and combustion products suggests that it can also be obtained through the processing of these materials.
化学反応の分析
Types of Reactions
9H-Indeno[2,1-c]phenanthrene undergoes various types of reactions, including:
Electrophilic Substitution: Reactions with electrophiles to introduce functional groups.
Nucleophilic Substitution: Reactions with nucleophiles to replace existing groups.
Aromatic Substitution: Reactions that modify the aromatic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include electrophiles, radicals, and Lewis acids. The conditions for these reactions vary depending on the desired modification but often involve controlled temperatures and specific catalysts to facilitate the reactions.
Major Products Formed
科学的研究の応用
9H-Indeno[2,1-c]phenanthrene has several scientific research applications, including:
Chemistry: Used in the synthesis of phenanthrenes and other aromatic compounds.
Biology: Studied for its potential biological effects and interactions with biological systems.
Medicine: Investigated for its potential health hazards and therapeutic applications.
Industry: Utilized in the production of materials with specific photophysical and electronic properties.
作用機序
The mechanism of action of 9H-Indeno[2,1-c]phenanthrene involves its interaction with various molecular targets and pathways. The electron-rich aromatic system contributes to its reactivity and potential toxicity. Researchers have employed spectroscopic techniques (such as NMR, IR, and UV-Vis) to elucidate its structure and confirm its identity.
類似化合物との比較
Similar Compounds
Phenanthrene: Another polycyclic aromatic hydrocarbon with a similar structure but different properties.
Naphthalene: A simpler aromatic compound with two fused benzene rings.
Benzo[a]pyrene: A more complex PAH with additional fused rings and higher toxicity.
Uniqueness
特性
IUPAC Name |
pentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14/c1-3-7-18-14(5-1)9-10-15-11-12-17-13-16-6-2-4-8-19(16)21(17)20(15)18/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBIUNYFMCJJEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C31)C4=C(C=C2)C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172755 | |
| Record name | 9H-Indeno(2,1-c)phenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192-87-0 | |
| Record name | 9H-Indeno(2,1-c)phenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000192870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Indeno(2,1-c)phenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2-{2-[(3-Aminopropyl)(methyl)amino]ethoxy}ethyl)dimethylamine](/img/structure/B3048988.png)
![Ethanone, 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-](/img/structure/B3048989.png)



![Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]-](/img/structure/B3048996.png)



